2-({[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}carbonyl)benzoic acid
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Overview
Description
2-({[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}carbonyl)benzoic acid is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to a benzoic acid moiety through an oxycarbonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}carbonyl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, followed by methylation and introduction of the trifluoromethyl group.
Attachment of the Benzoic Acid Moiety: The pyrazole derivative is then reacted with a benzoic acid derivative under suitable conditions to form the desired compound. This step often involves the use of coupling reagents and catalysts to facilitate the formation of the oxycarbonyl linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-({[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}carbonyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-({[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}carbonyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2-({[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}carbonyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-({[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}carbonyl)phenylacetic acid
- 2-({[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}carbonyl)benzamide
Uniqueness
Compared to similar compounds, 2-({[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}carbonyl)benzoic acid stands out due to its specific structural features, such as the presence of the benzoic acid moiety and the trifluoromethyl group
Properties
IUPAC Name |
2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxycarbonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O4/c1-18-10(6-9(17-18)13(14,15)16)22-12(21)8-5-3-2-4-7(8)11(19)20/h2-6H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODMEPOUQABCPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)OC(=O)C2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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